Product packaging for Capozide(Cat. No.:CAS No. 110075-07-5)

Capozide

Cat. No.: B034929
CAS No.: 110075-07-5
M. Wt: 515.0 g/mol
InChI Key: SFIUYASDNWEYDB-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capozide is a fixed-dose combination pharmaceutical agent primarily utilized in cardiovascular and metabolic research. Its research value lies in the synergistic action of its two active components: Captopril, an angiotensin-converting enzyme (ACE) inhibitor, and Hydrochlorothiazide (HCTZ), a thiazide diuretic. Captopril functions by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion. HCTZ complements this action by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, promoting diuresis and a reduction in plasma volume.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23ClN4O7S3 B034929 Capozide CAS No. 110075-07-5

Properties

CAS No.

110075-07-5

Molecular Formula

C16H23ClN4O7S3

Molecular Weight

515.0 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1

InChI Key

SFIUYASDNWEYDB-HHQFNNIRSA-N

SMILES

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Synonyms

Capozide
captopril - hydrochlorothiazide
captopril, hydrochlorothiazide drug combination

Origin of Product

United States

Historical and Theoretical Context of Angiotensin Converting Enzyme Inhibitor and Thiazide Diuretic Combinations in Research

Evolution of Multi-Target Pharmacological Strategies in Preclinical Cardiovascular Research

Historically, drug discovery often adhered to a "one compound – one target" paradigm, aiming for highly potent and selective molecules against a single molecular target researchgate.neteurekaselect.com. However, the multifactorial nature of cardiovascular diseases (CVDs), which often involve multiple genetic and modifiable risk factors and diverse etiologies, has necessitated a shift in therapeutic strategies researchgate.neteurekaselect.com. Over time, pharmacological approaches for CVDs have evolved to incorporate the association of two or more drugs to control symptoms and reduce cardiovascular morbidity and mortality researchgate.neteurekaselect.com. This evolution has led to the emergence of multi-target pharmacological strategies, where compounds are designed to act simultaneously at multiple sites, offering potential advantages in achieving enhanced pharmacokinetic and pharmacodynamic effects, as well as improving patient compliance in clinical settings researchgate.netfrontiersin.org.

In preclinical cardiovascular research, this paradigm shift is increasingly evident. Modern research strategies for developing safe and efficacious therapies for CVDs are now focusing on innovative non-animal methods, such as complex in vitro and in silico models. These advanced models are designed to better recapitulate human (patho)physiology and functionality, thereby improving sensitivity and specificity in the early detection of cardiotoxicity risks and potentially accelerating drug development cipaproject.orgoup.com. Computational simulations, for instance, have shown improved performance over animal approaches in predicting cardiotoxicity related to pro-arrhythmia, suggesting their future integration into safety risk assessment frameworks oup.com. The development of multi-target drugs aligns with this evolving preclinical landscape, seeking to address the complexity of CVDs through comprehensive mechanistic modulation.

Rationale for Combined Mechanistic Investigations of Renin-Angiotensin-Aldosterone System Modulators and Diuretics

The Renin-Angiotensin-Aldosterone System (RAAS) plays a central role in regulating blood pressure, fluid, and electrolyte balance openaccessjournals.compreprints.org. Malfunctioning of this system is implicated in the pathogenesis of hypertension and various cardiovascular and renal disorders openaccessjournals.com. Angiotensin II, the primary effector peptide of the RAAS, mediates processes such as vasoconstriction, aldosterone (B195564) release, and sodium and water retention, all contributing to hypertension nih.gov.

Captopril (B1668294), as an ACE inhibitor, functions by competitively inhibiting the angiotensin-converting enzyme, thereby preventing the conversion of angiotensin I to angiotensin II hpra.iencats.io. This inhibition leads to decreased plasma angiotensin II levels and increased plasma renin activity drugs.com. Furthermore, ACE is identical to "bradykininase," and Captopril may also interfere with the degradation of the vasodepressor peptide bradykinin (B550075), with increased concentrations of bradykinin or prostaglandin (B15479496) E2 potentially contributing to its therapeutic effect drugs.com.

Hydrochlorothiazide (B1673439), a thiazide diuretic, exerts its effect by inhibiting sodium reabsorption in the distal renal tubules, leading to increased excretion of water, sodium, and potassium ions mims.com.

The mechanistic rationale for combining an ACE inhibitor like Captopril with a thiazide diuretic like Hydrochlorothiazide in research is rooted in their complementary actions and synergistic effects nih.govhpra.ieexphar.comhpra.ie. While diuretics reduce blood pressure by inducing mild sodium depletion and reducing plasma volume, they can indirectly stimulate the RAAS, potentially attenuating their efficacy nih.gov. The addition of an ACE inhibitor counteracts this compensatory activation of the RAAS preprints.orgnih.gov. Specifically, the administration of Captopril tends to reduce the potassium loss induced by Hydrochlorothiazide, lessening the risk of hypokalemia provoked by the diuretic alone hpra.ieexphar.comhpra.ie. This combination results in an additive antihypertensive effect, reducing blood pressure to a greater degree than either component administered alone hpra.ieexphar.comhpra.ie.

Preclinical investigations have explored the mechanistic impact of this combination beyond blood pressure regulation. For instance, mutagenicity studies involving a 2:1 combination of Captopril and Hydrochlorothiazide indicated that the combination was not mutagenic or clastogenic, with or without metabolic activation, in various in vitro assays, including Ames reverse-mutation in Salmonella, forward mutation study in Saccharomyces pombe, mitotic gene conversion test in Saccharomyces cerevisiae, and sister-chromatid-exchange study in human lymphocytes drugs.comrxlist.com. Animal studies performed during organogenesis with Captopril and/or Hydrochlorothiazide have shown that Captopril produced fetal toxicity in several species, including fetal mortality during late pregnancy, growth retardation, and postnatal mortality in the rat hpra.ieexphar.com.

Further preclinical research has investigated the immunomodulatory properties of these agents. Studies on macrophage functions in mouse contact hypersensitivity response demonstrated that diuretics, administered alone or in combination with Captopril, increased the generation of reactive oxygen intermediates (ROIs) and reduced the formation of nitric oxide (NO) by macrophages mdpi.com. These studies also found that the tested drugs inhibited the secretion of interleukin-12 (B1171171) (IL-12). Notably, Captopril was observed to reduce IL-12 levels more strongly than furosemide (B1674285) and hydrochlorothiazide and exhibited an additive effect as a component of combination drugs (Captopril + furosemide, Captopril + hydrochlorothiazide) mdpi.com. Hydrochlorothiazide, in these preclinical models, also inhibited T cell function and reduced NO secretion mdpi.com. These findings highlight the complex interplay of these compounds with immune system components in preclinical models, which is relevant for a comprehensive understanding of their pharmacological profiles.

Molecular and Cellular Pharmacodynamics of Captopril in Preclinical Systems

Detailed Enzyme Kinetics and Specificity of Angiotensin-Converting Enzyme Inhibition

Captopril (B1668294) is a potent and competitive inhibitor of ACE, also known as kininase II. drugbank.com This enzyme plays a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin (B550075). drugbank.comfrontiersin.org Captopril's affinity for ACE is remarkably high, estimated to be approximately 30,000 times greater than that of the natural substrate, angiotensin I. drugbank.com

Angiotensin-converting enzyme exists in two isoforms: the somatic form (sACE) and the testicular or germinal form (tACE). mdpi.com Somatic ACE is found in various tissues, including the lungs, endothelial cells, and kidneys, and contains two homologous, functionally active domains, the N- and C-domains. drugbank.com The C-domain is predominantly involved in blood pressure regulation, while the N-domain is associated with hematopoietic stem cell differentiation and proliferation. drugbank.com Testicular ACE, found exclusively in developing sperm, has only a single active domain that is homologous to the C-domain of sACE. mdpi.comnih.gov

Captopril effectively inhibits both isoforms of ACE. drugbank.comahajournals.org High-resolution crystal structures have revealed the specific interactions between captopril and the active site of human testicular ACE. nih.govsemanticscholar.org These studies demonstrate that the thiol group of captopril directly interacts with the catalytic zinc ion at the enzyme's active site. nih.gov

Captopril functions as a competitive inhibitor of ACE, meaning it competes with the natural substrate, angiotensin I, for binding to the active site of the enzyme. drugbank.comstereoelectronics.orgnih.gov The potent inhibitory activity of captopril is attributed to the interaction of its sulfhydryl group with the zinc ion in the active center of ACE. frontiersin.org This interaction, along with hydrogen bonds and ionic bonds between the carboxyl group of captopril's proline moiety and conserved residues of ACE, results in a stable enzyme-inhibitor complex. frontiersin.org

The kinetics of this inhibition are characterized by a comparatively slow onset but result in a potent inhibition. nih.gov The dissociation of the captopril-enzyme complex is also relatively slow, with a reported half-time of approximately 30 minutes. nih.gov This slow release from the enzyme may contribute to the duration of its hypotensive action. nih.gov

Inhibitory Constants of Captopril Against ACE
ParameterValueReference
Ki (somatic ACE)1.4 nM frontiersin.org
Approximate Ki0.3 nM nih.gov
IC506 nM selleckchem.com

Molecular Mechanisms of Non-RAAS Mediated Effects

Beyond its well-established role in the RAAS, captopril's therapeutic effects are also mediated by its influence on other vasoactive substances, namely bradykinin and prostaglandins (B1171923).

ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator peptide. drugbank.comwikipedia.org By inhibiting ACE, captopril prevents the breakdown of bradykinin, leading to its accumulation. nih.govpatsnap.com This increase in bradykinin levels contributes to vasodilation and a decrease in blood pressure. drugbank.com Studies have shown that captopril potentiates the vasodilator effects of bradykinin. ahajournals.orgnih.gov This potentiation is believed to be maximal when both the C- and N-terminal domains of ACE are inhibited. ahajournals.org

Captopril has been shown to influence the production of prostaglandins, which are lipid compounds with diverse hormone-like effects, including vasodilation. wikipedia.org Research indicates that captopril can increase the levels of certain vasodilatory prostaglandins. nih.govresearchgate.netnih.gov One study found that captopril significantly increased the plasma levels of the 13,14-dihydro-15-keto metabolite of prostaglandin (B15479496) E2 (PGE2-M), a potent vasodilator. nih.govnih.gov The increase in this depressor prostaglandin was correlated with the hypotensive response to captopril. nih.govnih.gov This suggests that the modulation of prostaglandin production is another mechanism through which captopril exerts its vascular effects. nih.govresearchgate.net

Effect of Captopril on Prostaglandin Metabolites
Prostaglandin MetaboliteEffect of CaptoprilReference
13,14-dihydro-15-keto metabolite of prostaglandin E2 (PGE2-M)Significantly increased nih.govnih.gov
6-keto-prostaglandin FNo significant change nih.govnih.gov
Thromboxane B2No significant change nih.govnih.gov

Captopril's Influence on Cellular Signaling Pathways in In Vitro Models

Recent research has unveiled a novel role for ACE as a signal transducer molecule, with the binding of inhibitors like captopril triggering intracellular signaling cascades. physiology.orgresearchgate.net This "outside-in" signaling is independent of ACE's catalytic activity.

Studies using Chinese hamster ovary (CHO) cells stably expressing ACE have demonstrated that captopril can lead to the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinases 1 and 2 (ERK1/2). physiology.orgresearchgate.net Furthermore, in primary cultures of mesangial cells from spontaneously hypertensive rats (SHR), captopril stimulation resulted in ERK1/2 activation. physiology.orgresearchgate.net

Captopril treatment has also been shown to modulate the gene expression of several key signaling molecules. For instance, it can lead to a decrease in the gene expression of cyclooxygenase-2 (COX-2), interleukin-1β, and β-arrestin 2. researchgate.net These findings suggest that the beneficial effects of ACE inhibitors may, in part, be due to their ability to trigger signaling pathways that influence cellular processes beyond blood pressure regulation. researchgate.net In microglial cells, captopril has been observed to decrease lipopolysaccharide (LPS)-induced nitric oxide (NO) release and regulate the expression of inducible NO synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-10 (IL-10). frontiersin.org

Molecular and Cellular Pharmacodynamics of Hydrochlorothiazide in Preclinical Systems

Mechanisms of Renal Ion Transporter Modulation at a Cellular Level

The primary site of action for hydrochlorothiazide (B1673439) is the renal distal convoluted tubule (DCT) europa.euwikipedia.orgdrugbank.com. Here, it significantly impacts electrolyte reabsorption through specific cellular targets.

Cellular Targets and Binding Sites for Electrolyte Reabsorption Inhibition

Hydrochlorothiazide's diuretic action is primarily mediated by its inhibition of the sodium-chloride symporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3) drugbank.comt3db.capharmgkb.orgnih.gov. This transporter is located on the apical membrane of the epithelial cells lining the DCT and is responsible for reabsorbing approximately 5-10% of the filtered sodium drugbank.comt3db.canih.gov.

The mechanism of action involves hydrochlorothiazide competing for the chloride binding site on the NCC, thereby preventing the co-transport of sodium and chloride from the tubular lumen into the epithelial cell europa.eupharmgkb.org. The energy for this transport is typically provided by a sodium gradient maintained by sodium-potassium ATPases on the basolateral membrane t3db.capharmgkb.org. By blocking NCC, hydrochlorothiazide effectively reduces this osmotic gradient, leading to decreased water reabsorption throughout the nephron t3db.ca.

Preclinical studies indicate that hydrochlorothiazide is transported into the renal tubular cells via organic anion transporters (OATs), specifically OAT1 and OAT3, and then transported to the lumen by multidrug resistance-associated protein 4 (MRP4) drugbank.comkarger.commdpi.comphysiology.org. This tubular secretion is crucial for the drug to reach its site of action on the apical membrane of the DCT cells pharmgkb.orgkarger.commdpi.com.

Unelucidated Molecular Pathways Contributing to Preclinical Vascular Responses

Beyond its direct renal effects, hydrochlorothiazide is believed to reduce peripheral vascular resistance, contributing to its antihypertensive action wikipedia.org. However, the precise extrarenal molecular pathways contributing to these preclinical vascular responses remain largely unelucidated frontiersin.orgahajournals.org.

While thiazide diuretics acutely reduce cardiac output by decreasing extracellular fluid and plasma volume, during chronic use, extracellular fluid volume tends to return towards baseline, and vasodilation becomes a more prominent effect nih.gov. Proposed mechanisms for this vascular effect include direct inhibition of constrictor pathways and activation of relaxant signaling pathways in vascular smooth muscle cells, or indirect inhibition through decreased neurogenic and hormonal regulatory pathways frontiersin.org.

One area of investigation involves the Rho/Rho-kinase (ROCK) pathway. Preclinical studies suggest that thiazide-like diuretics, including hydrochlorothiazide, can attenuate agonist-induced vasoconstriction by causing calcium desensitization linked to the Rho-kinase pathway ahajournals.org. Research in vascular smooth muscle cells has shown that hydrochlorothiazide can significantly reduce the mRNA expression of RhoA and Rho kinase ahajournals.org. Furthermore, in a deoxycorticosterone (DOCA)-salt induced hypertension model in rats, hydrochlorothiazide reduced myocardial Rho-kinase activation, leading to a decrease in myocardial hypertrophy and fibrosis researchgate.net.

Despite these findings, a comprehensive understanding of the extrarenal targets and the full spectrum of molecular pathways responsible for hydrochlorothiazide's vascular effects is still lacking frontiersin.org. Studies have shown that arteries isolated from animals chronically treated with thiazide diuretics did not consistently demonstrate decreased constriction or increased relaxation, suggesting the complexity of these interactions frontiersin.orgnih.gov.

Hydrochlorothiazide's Modulatory Effects on Immune Cell Function in Animal Models

Emerging evidence suggests that hydrochlorothiazide may also exert modulatory effects on immune cell function in animal models, particularly in the context of hypertension physiology.orgahajournals.orgahajournals.org.

In humanized mouse models of angiotensin II-induced hypertension, prevention of hypertension with a combination of hydralazine (B1673433) and hydrochlorothiazide was shown to prevent the accumulation of T cells in the kidney, thoracic lymph nodes, and aorta physiology.orgahajournals.org. This suggests that hydrochlorothiazide, as part of the antihypertensive regimen, can influence immune cell infiltration in response to elevated blood pressure physiology.orgahajournals.org. Specifically, the treatment abrogated the elevation of both CD4+ and CD8+ T cells and the formation of memory T cells (CD3+/CD45RO+) in the kidney ahajournals.org.

Further research indicates that hydrochlorothiazide can reduce the infiltration of renal macrophages and slow the progression of renal disease in animal models nih.gov. However, the direct effects of hydrochlorothiazide on the production of certain inflammatory cytokines by immune cells appear ambiguous. Some studies have reported that hydrochlorothiazide did not affect the production of TNF-α or IL-1β nih.govmdpi.com. Conversely, in studies involving captopril (B1668294) and hydrochlorothiazide, it was observed that hydrochlorothiazide, alone or in combination, could increase the generation of reactive oxygen intermediates (ROIs) and reduce the formation of nitric oxide (NO) by macrophages, while also inhibiting the secretion of IL-12 mdpi.com.

The immunomodulatory potential of hydrochlorothiazide, particularly its influence on T-cell accumulation and macrophage function in the context of hypertension and inflammation, highlights a broader scope of its preclinical pharmacodynamics beyond its well-established renal actions ahajournals.orgnih.govmdpi.com.

Table 2: Hydrochlorothiazide's Effects on Immune Cell Function in Animal Models

Immune Cell TypeEffect of HydrochlorothiazideContext/MechanismResearch Findings
T lymphocytes (CD4+, CD8+)Prevents accumulation/infiltrationAngiotensin II-induced hypertensionReduced T-cell infiltration in kidney, lymph nodes, aorta physiology.orgahajournals.org
MacrophagesReduces renal infiltration; Modulates functionRenal disease progression; Contact hypersensitivityReduced renal macrophage infiltration nih.gov; Increased ROIs, reduced NO, inhibited IL-12 secretion mdpi.com
Inflammatory Cytokines (TNF-α, IL-1β)No significant effect reportedGeneral inflammatory responseNo effect on TNF-α or IL-1β production nih.govmdpi.com

Synergistic and Additive Pharmacodynamic Interactions Within the Captopril Hydrochlorothiazide Combination in Preclinical Research

Mechanistic Basis of Enhanced Cardiovascular Regulatory Effects in Animal Models

The enhanced cardiovascular regulatory effects observed with the Captopril-Hydrochlorothiazide combination in animal models stem from the distinct yet complementary mechanisms of action of its individual components. Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, functions by competitively inhibiting ACE, thereby preventing the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates aldosterone (B195564) secretion, and its reduction leads to vasodilation and decreased aldosterone levels. Captopril's action also results in increased plasma renin activity mims.comhpra.ieeuropa.euhpra.ienih.gov.

Conversely, Hydrochlorothiazide (B1673439), a thiazide diuretic, exerts its effects by inhibiting sodium reabsorption in the cortical diluting segment of the renal tubules. This inhibition leads to an increased excretion of sodium, chloride, water, and to a lesser extent, potassium and magnesium, consequently increasing urinary output and contributing to an antihypertensive effect hpra.iemims.com.

In combination, these agents exhibit an additive antihypertensive effect, leading to a greater reduction in blood pressure than either component administered alone hpra.ieeuropa.euhpra.ie. Studies have revealed that while thiazides reduce intracellular sodium (Nai) and both intra- and extracellular potassium (Ki, Ke), Captopril causes an increase in Ki. The combination demonstrates an additive effect on reducing Nai and a net increase in the Ki/Ke ratio. This increase in Ki/Ke is believed to contribute to the hyperpolarization of vascular smooth muscle membranes, and the decrease in Nai likely reduces membrane sensitivity to catecholamines and angiotensin, providing a mechanistic basis for the observed synergistic effects on cardiovascular regulation nih.gov.

Reciprocal Modulation of Electrolyte Balance in Combination Studies

Preclinical research has demonstrated a reciprocal modulation of electrolyte balance when Captopril and Hydrochlorothiazide are administered in combination. Thiazide diuretics, including Hydrochlorothiazide, are known to induce fluid and electrolyte imbalances, such as hypokalemia, hyponatremia, and hypochloremic alkalosis europa.euexphar.comexphar.com.

However, the co-administration of Captopril, by inhibiting the renin-angiotensin-aldosterone system, tends to mitigate the potassium loss induced by Hydrochlorothiazide hpra.ieeuropa.euhpra.ieexphar.com. This interaction is beneficial as it lessens the risk of hypokalemia, an electrolyte disturbance commonly associated with diuretic monotherapy hpra.ieeuropa.euhpra.ieexphar.com.

Exploration of Non-Cardiovascular Interactions in Preclinical Models

Beyond their primary cardiovascular effects, preclinical studies have explored other interactions of the Captopril-Hydrochlorothiazide combination.

Modulation of Voluntary Alcohol Intake in Animal Models

Research in animal models has indicated that the Captopril-Hydrochlorothiazide combination can modulate voluntary alcohol intake. In experiments involving naive rats, daily intraperitoneal injections of Captopril (10 mg/kg) alone reduced alcohol intake. Notably, the combination of Captopril (5 and 10 mg/kg) and Hydrochlorothiazide (2.5, 5, and 10 mg/kg) significantly enhanced this reduction nih.gov.

Further studies confirmed that both Captopril (10 mg/kg) and Hydrochlorothiazide (at doses of 2.5, 5, and 10 mg/kg) individually reduced alcohol intake. However, the combined administration of Capozide resulted in a supra-additive reduction in alcohol consumption compared to the effects of the individual drugs. These observed effects were not attributed to drug-induced alterations in the pharmacokinetics of alcohol nih.gov.

Table 1: Effect of Captopril, Hydrochlorothiazide, and their Combination on Voluntary Alcohol Intake in Rats

Treatment Group (Daily IP Injection)Effect on Voluntary Alcohol IntakeNotes
Captopril (10 mg/kg)Reduced intake nih.gov
Hydrochlorothiazide (2.5, 5, 10 mg/kg)Reduced intake nih.gov
Captopril (5 or 10 mg/kg) + Hydrochlorothiazide (2.5, 5, or 10 mg/kg)Enhanced reduction nih.gov
This compound (Combination)Supra-additive reductionCompared to individual effects nih.gov

Effects on Immune System Components in Animal Models

Studies in mice have investigated the immunomodulatory potential of diuretics, both alone and in combination with Captopril. It has been observed that diuretics, whether administered individually or with Captopril, can influence macrophage activity in the humoral immune response nih.govmdpi.comresearchgate.net.

Mice treated intraperitoneally with Captopril (5 mg/kg) alongside Hydrochlorothiazide (10 mg/kg) for 8 days showed altered immune responses nih.govresearchgate.net. The tested drugs were found to increase the expression of surface markers crucial for antigen phagocytosis and presentation, including CD11b, CD16/CD32, CD14, CD80, CD86, CD40, and MHC II nih.govmdpi.comresearchgate.netnih.gov.

Furthermore, macrophages from mice treated with the Captopril-diuretic combination, when pulsed with sheep red blood cells (SRBC) and transferred to naive mice, led to an increased secretion of antigen-specific antibodies by recipient B cells nih.govresearchgate.netnih.gov. Specifically, macrophages from mice treated with Hydrochlorothiazide combined with Captopril increased the number of antigen-specific B cells nih.govresearchgate.netnih.gov. The combination also augmented the antigen-presenting activity of mouse macrophages in the induction of humoral immune response nih.gov.

Regarding cytokine profiles, the tested drugs were found to shift the macrophage secretory profile towards anti-inflammatory cytokines. This included an inhibitory effect on the production of pro-inflammatory cytokines such as IL-6 and TNF-α, while the effects on anti-inflammatory cytokines like TGF-β1 and IL-10 were generally not statistically significant nih.govmdpi.comresearchgate.net. Additionally, diuretics, either alone or with Captopril, were shown to increase the generation of reactive oxygen intermediates (ROIs) and decrease the formation of nitric oxide (NO) by macrophages researchgate.net.

Preclinical Pharmacokinetics and Translational Pharmacodynamic Modeling

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Species

The preclinical ADME profile of Capozide, and its individual components, has been investigated in several animal species to understand its disposition in the body.

Studies have revealed species-specific differences in the pharmacokinetics of captopril (B1668294). For instance, after oral administration, captopril is rapidly absorbed in various species, including rats, dogs, and monkeys. In rodents, the presence of food has been shown to decrease the absorption of captopril. mdpi.com

A comparative study in dogs and monkeys demonstrated differences in the clearance and volume of distribution of captopril. The total body clearance of captopril was higher in monkeys compared to dogs. nih.gov This was attributed to more extensive metabolism in dogs and a higher rate of net tubular secretion in monkeys. nih.gov The terminal half-life was slightly longer in dogs (2.8 hours) compared to monkeys (2.2 hours). nih.gov

Hydrochlorothiazide (B1673439) is primarily eliminated unchanged by the kidneys. ajol.info In dogs with advanced heart failure, the addition of hydrochlorothiazide to loop diuretics was investigated, though detailed pharmacokinetic parameters were not the focus of this particular study. nih.gov

Preclinical and clinical evidence suggests a lack of significant pharmacokinetic interaction between captopril and hydrochlorothiazide. A study in hypertensive patients demonstrated that the co-administration of captopril and hydrochlorothiazide did not lead to major changes in the pharmacokinetic parameters of either drug. nih.govdrugs.com This suggests that the absorption, distribution, metabolism, and excretion of each component are not significantly altered when they are administered together in the this compound formulation.

Quantitative Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in In Vitro and Animal Systems

PK/PD modeling is a valuable tool to understand the relationship between drug concentration and its pharmacological effect, aiding in the prediction of clinical outcomes from preclinical data.

In a study utilizing spontaneously hypertensive rats, the combination of captopril and hydrochlorothiazide produced a synergistic antihypertensive effect. nih.gov This enhanced effect was linked to a greater and more sustained increase in plasma renin activity, suggesting that hydrochlorothiazide creates a renin-dependent state that increases the responsiveness to ACE inhibition by captopril. nih.gov

A study in healthy anesthetized piglets developed a parametric two-compartment pharmacokinetic and linear pharmacodynamic model to describe the relationship between plasma captopril concentration and its effect on aortic pressure. wagwalking.com This model demonstrated the feasibility of using piglets as a model to study the kinetic-dynamic relationship of captopril. wagwalking.com

While specific in silico models for predicting the pharmacodynamic response of the this compound combination are not extensively detailed in the available literature, the general principles of such models involve integrating data on the mechanism of action of each component. For captopril, this would involve modeling the inhibition of angiotensin II production, and for hydrochlorothiazide, the inhibition of the sodium-chloride cotransporter in the renal tubules. These individual models can then be combined to predict the synergistic or additive effects on blood pressure.

Organ-Specific Drug Exposure and Target Engagement in Preclinical Models

Understanding the distribution of a drug to its target organs and its engagement with its molecular target is crucial for assessing its efficacy.

In rats, captopril and/or its metabolites have been shown to distribute extensively and rapidly to most tissues, with the notable exception of the brain. mdpi.com Chronic oral toxicity studies in rats, dogs, and monkeys have identified the kidneys and stomach as organs affected by captopril at high doses. drugs.com

Studies in rats have demonstrated that captopril treatment can lead to a persistent inhibition of aortic-converting enzyme, suggesting drug accumulation within the vessel wall. capes.gov.br This prolonged local ACE inhibition may contribute to the sustained antihypertensive effects of the drug.

For hydrochlorothiazide, its primary site of action is the distal convoluted tubules of the kidney, where it inhibits the sodium-chloride cotransporter. nih.gov While specific organ distribution studies in the context of the this compound combination are limited, the known mechanisms of action of the individual components provide insight into their target tissues.

Advanced Preclinical Research Models and Methodologies for Captopril Hydrochlorothiazide Studies

Comparative Preclinical Efficacy Studies with Other Pharmacological Combinations in Animal Models

Preclinical efficacy studies involving Captopril-Hydrochlorothiazide often compare its effects to those of its individual components or other antihypertensive agents and combinations in relevant animal models. Such comparisons are vital for understanding the synergistic benefits and relative advantages of the combined therapy.

In studies utilizing spontaneously hypertensive rats (SHRs), a common animal model for hypertension, the effects of Captopril (B1668294) and Hydralazine (B1673433) (a direct vasodilator) were compared, with both often administered alongside hydrochlorothiazide (B1673439). Both Captopril and Hydralazine were shown to significantly lower the blood pressure of SHRs. Notably, Captopril treatment led to a dramatic reduction in heart/body weight ratios, even below the levels observed in normotensive Wistar-Kyoto rats (WKYs), whereas Hydralazine induced only a modest 5% reduction. Hydrochlorothiazide administered alone was found to be ineffective in lowering blood pressure in this model. Furthermore, both Captopril and Hydralazine significantly improved the morphology of the aortic intima and reduced the thickness of the aortic media, with Captopril demonstrating a more pronounced effect on heart/body weight ratios. These findings highlight the capacity of antihypertensive therapy to reverse structural sequelae of hypertension and underscore the differential effects of various agents on cardiovascular remodeling wikipedia.org.

Another ACE inhibitor, Zofenopril, has been compared to Captopril in animal models of hypertension, demonstrating a longer duration of antihypertensive effect for Zofenopril (greater than 17 hours) scribd.com. This suggests variations in the pharmacological profiles among ACE inhibitors even within the same class. While direct preclinical comparative data for Captopril-Hydrochlorothiazide against other fixed-dose combinations in animal models are less extensively detailed in the provided snippets, the principle of evaluating such combinations is established through studies comparing related agents. For instance, preclinical safety studies have been conducted with combinations like amlodipine/valsartan/hydrochlorothiazide in rats, indicating that the combination resulted in expected pharmacological effects wikipedia.org.

The following table summarizes key preclinical comparative efficacy findings:

Agent(s) ComparedAnimal ModelKey Efficacy FindingsReference
Captopril vs. Hydralazine (both with HCTZ)Spontaneously Hypertensive Rats (SHRs)Both lowered blood pressure; Captopril dramatically reduced heart/body weight ratios; both improved aortic intima and reduced aortic media thickness. HCTZ alone ineffective in BP lowering. wikipedia.org
Zofenopril vs. CaptoprilAnimal models of hypertensionZofenopril showed a longer duration of antihypertensive effect (>17 hours) compared to Captopril. scribd.com

Development and Validation of Novel Preclinical Models for Combination Compound Research

The development and validation of novel preclinical models are crucial for accurately assessing the efficacy and understanding the mechanisms of combination compounds like Captopril-Hydrochlorothiazide. These models range from in silico approaches to sophisticated animal models, aiming to mimic human disease states and predict therapeutic responses more effectively.

Mathematical modeling represents a novel preclinical approach for studying antihypertensive therapies. Agent-based models of the cardiovascular and renal systems can incorporate pharmacodynamic effects of various antihypertensive medications, including thiazide diuretics like Hydrochlorothiazide and ACE inhibitors like Enalapril (which shares a mechanism of action with Captopril). By fitting therapy parameters based on known data, these models can simulate responses to individual drugs and their dual combinations in virtual patient groups with hypertension. Such in silico modeling provides mechanistic insights into circulatory regulation in response to drug treatment and can predict the effectiveness of chosen treatment strategies, thereby contributing to personalized medicine and optimizing drug development mims.com.

Animal models remain indispensable for preclinical research in hypertension. Diverse strains of rats with genetic hypertension, such as the spontaneously hypertensive rat (SHR) model, are widely employed for therapeutic studies flybase.org. These models share many features with human hypertension, including the involvement of etiological factors like excessive salt intake and hyperactivity of the renin-angiotensin system flybase.org. Beyond rats, other species like mice, rabbits, monkeys, and pigs are also utilized to create experimental hypertension models flybase.org. The continuous development of new models is driven by evolving insights into hypertension pathogenesis flybase.org.

Validation of these models involves rigorous characterization of their pharmacological profiles. Techniques such as telemetry in conscious animals allow for comprehensive analysis of the hemodynamic activity of blood pressure-lowering drugs, enabling the investigation of acute versus chronic dosing effects, heart rate changes, and pharmacokinetic/pharmacodynamic relationships. The construction of dose-response curves in these models is a key element for analyzing new drug candidates and combinations wikipedia.org.

Furthermore, animal models are instrumental in identifying novel therapeutic targets and for the subsequent development and testing of new therapeutic interventions for conditions like coronary microvascular dysfunction, which can be a comorbidity of hypertension. Considerations regarding anatomical and physiological differences across species (e.g., rats' resistance to oxidative stress or high nitric oxide metabolites compared to humans) are critical for ensuring the translational impact and validity of preclinical findings fishersci.ca. The ability to thoroughly study the influences of metabolic factors, genetic predisposition, sex, and age on the development and progression of cardiovascular conditions in animal models makes them invaluable for combination compound research fishersci.ca.

Synthetic Chemistry and Advanced Structural Characterization

Retrosynthetic Strategies and Novel Synthetic Routes for Captopril (B1668294)

Retrosynthetic analysis serves as a fundamental intellectual tool in organic synthesis, enabling chemists to work backward from a target molecule to identify simpler precursor molecules and potential synthetic pathways researchgate.netdrugdesign.orgdeanfrancispress.com. This approach is crucial for designing efficient and convergent synthetic routes researchgate.netdrugdesign.org.

The traditional synthesis of Captopril, chemically known as (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, typically involves the coupling of (2S)-3-acetylthio-2-methylpropanoyl chloride with L-proline under basic conditions, followed by the aminolysis of the protective acetyl group to reveal the free thiol functionality wikipedia.orgresearchgate.net.

Recent advancements and novel synthetic routes for Captopril have focused on improving efficiency, yield, and stereoselectivity:

Biocatalytic Methods : Industrial processes have been developed utilizing enzymes, such as Candida cylindracea lipase, for the resolution of methyl 3-chloro-2-methyl-propionate. This method offers high yields and excellent enantiomeric excess, providing a more sustainable route compared to traditional chemical syntheses acs.org.

Chemoenzymatic Synthesis in Flow Reactors : A continuous flow synthetic route has been designed, starting with a biocatalytic oxidation. This involves the regio- and stereoselective oxidation of prochiral 2-methyl-1,3-propandiol using immobilized whole cells of Acetobacter aceti MIM 2000/28. This initial enzymatic step avoids aggressive chemical oxidants, followed by three sequential high-throughput chemical transformations to yield enantiomerically pure Captopril in a significantly reduced timeframe (e.g., 75 minutes) researchgate.net.

Asymmetric Synthesis : Highly diastereomeric asymmetric syntheses of (-)-Captopril have been achieved using iron(0)-based chiral auxiliaries researchgate.netscielo.org.mxsemanticscholar.org.

Optically Active Precursors : Another route involves starting from an optically active β-hydroxy acid, which can be microbiologically derived. For instance, optically active 3-hydroxy-2-D-methylpropanoic acid is treated with thionyl chloride to yield 3-chloro-2-D-methylpropanoyl chloride, which is then coupled with L-proline and subsequently converted to Captopril with retention of stereochemistry jst.go.jp.

Chemical Synthesis of Hydrochlorothiazide (B1673439)

Hydrochlorothiazide, 6-chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide, is a widely used thiazide diuretic. Its synthesis primarily involves cyclization reactions.

The main synthetic routes for Hydrochlorothiazide include:

Cyclization of 4,6-sulfonamido-3-chloroaniline : This method involves the cyclization of 4,6-sulfonamido-3-chloroaniline with paraformaldehyde. This reaction simultaneously facilitates the reduction of the double bond at the C3-C4 position, leading to the formation of Hydrochlorothiazide gpatindia.comchemicalbook.com.

Reduction of Chlorothiazide (B1668834) : An alternative route involves the reduction of chlorothiazide (6-chloro-7-sulfamyl-1,2,4-benzothiadiazine-1,1-dioxide) by formaldehyde. This minor structural modification significantly enhances the drug's activity compared to chlorothiazide and improves its oral absorbability chemicalbook.com.

Stereochemistry and Chiral Synthesis Considerations for Captopril

Captopril possesses two chiral carbon atoms, both exhibiting the (S) stereochemistry according to the Cahn-Ingold-Prelog rules drugdesign.org. The stereochemical purity of Captopril is of paramount importance in pharmaceutical applications. Research has demonstrated that the (S,R) epimer of Captopril exhibits a significantly lower activity, approximately 100-fold less potent than the desired (S,S) Captopril researchgate.net. This substantial difference in activity underscores the critical need for stereoselective synthesis methods to ensure the production of the pharmacologically active enantiomer.

Chiral synthesis considerations for Captopril involve several advanced techniques:

Asymmetric Synthesis with Chiral Auxiliaries : Asymmetric synthesis approaches, particularly those employing iron(0)-based chiral auxiliaries, have been successfully applied to achieve the desired stereochemistry in Captopril synthesis researchgate.netscielo.org.mxsemanticscholar.org.

Enzymatic Biocatalysis : Biocatalytic processes, utilizing enzymes like esterases, are employed to produce homochiral compounds, effectively avoiding the formation of undesirable stereoisomers. This method offers a highly selective and often more environmentally friendly route to chiral intermediates researchgate.netacs.org.

Fractional Crystallization : The resolution of racemic mixtures or diastereomers can be achieved through fractional crystallization of S-protected derivatives or precursors of Captopril google.comgoogle.com. This technique relies on differences in solubility of diastereomeric salts or complexes.

Stereoselective Crystallization : Stereoselective crystallization has been identified as a key step in obtaining diastereomerically pure Captopril derivatives. This method leverages the differential crystallization behavior of epimers to isolate the desired stereoisomer researchgate.net.

Structural Characterization Techniques for Captopril and Hydrochlorothiazide

Comprehensive structural characterization is essential to confirm the identity, purity, and solid-state properties of Captopril and Hydrochlorothiazide. A range of advanced analytical techniques is employed for this purpose.

For Captopril:

Thermal Analysis (TA) : Techniques such as thermogravimetric analysis (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are utilized to investigate the thermal events associated with Captopril, including its melting point and decomposition behavior orientjchem.orgmdpi.com. The sharp endothermic peak observed in DSC at approximately 103 °C corresponds to its melting point, indicating its purity and crystalline state mdpi.com.

Mass Spectrometry (MS) : Electron impact (EI) mass spectral fragmentation at 70 eV is used for detailed structural elucidation and to understand fragmentation pathways orientjchem.org.

Spectrophotometry :

Ultraviolet (UV) Spectroscopy : Used for quantitative analysis of Captopril researchgate.net.

Fourier Transform-Infrared (FTIR) Spectroscopy : Employed to identify functional groups and to study interactions, such as those in inclusion complexes brieflands.comresearchgate.netmums.ac.ir.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information on the molecular structure and connectivity of atoms within Captopril brieflands.com.

X-ray Diffraction (XRD) : Powder X-ray diffraction (PXRD) is used to analyze the crystalline structure and purity of Captopril and its complexes. For instance, the PXRD pattern of Captopril-β-cyclodextrin physical mixtures shows a superposition of individual component patterns, while inclusion complexes may exhibit a decline in peak intensity, approaching a more amorphous nature mdpi.comresearchgate.netijpsm.com.

Scanning Electron Microscopy (SEM) : Used to characterize the morphology of Captopril and its formulations, such as electrospun nanofibers or inclusion complexes mums.ac.irijpsm.com.

Circular Dichroism (CD) Spectroscopy : A facile approach for quantitative analysis and degradation studies of Captopril. CD spectra of aqueous solutions of Captopril exhibit a negative band peaking at 208 nm, which forms the basis for its quantitative determination acs.org.

Semi-empirical Molecular Orbital (MO) Calculations : These calculations provide valuable theoretical information about the molecular structure, including geometries, bond orders, charge distribution, and heats of formation, which can support experimental findings orientjchem.org.

For Hydrochlorothiazide:

X-ray Powder Diffraction (XRPD) : This is a powerful technique for solid-state characterization, particularly for investigating polymorphism. Hydrochlorothiazide exists in two anhydrous polymorphs, Forms I and II. XRPD, often combined with the Rietveld method, is successfully applied to identify and quantify these crystalline forms in solid formulations researchgate.netunesp.bruin-alauddin.ac.idijpsm.com. Form I is generally considered the more stable commercial form unesp.br.

Thermal Analysis (TA) : Differential Scanning Calorimetry (DSC), Thermogravimetric (TG), and Differential Thermal Analysis (DTA) are used to characterize the thermal behavior of Hydrochlorothiazide, including its melting point and thermal decomposition unesp.bruin-alauddin.ac.idijpsm.commdpi.com. For example, the DSC curve for Hydrochlorothiazide typically shows thermal events around 270 °C (melting point) and 340 °C (thermal decomposition) mdpi.com.

Fourier Transform-Infrared (FTIR) Spectroscopy : Utilized to identify characteristic functional groups and to study intermolecular interactions, such as hydrogen bonding, in cocrystals or inclusion complexes uin-alauddin.ac.idijpsm.commdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy : (1)H MAS NMR is an important tool for characterizing polymorphism, and 2D-ROESY NMR is used for characterizing inclusion complexes researchgate.netmdpi.com.

Scanning Electron Microscopy (SEM) : Provides insights into the morphology of Hydrochlorothiazide and its complexes, showing how the active substance may be coated or integrated within a formulation uin-alauddin.ac.idijpsm.commdpi.com.

Particle Analysis : Used to characterize the physical properties of Hydrochlorothiazide complexes, particularly when prepared by methods like spray-drying or freeze-drying mdpi.com.

Advanced Analytical Methodologies for Non Clinical Bioanalysis

Methodologies for Assessing Metabolite Profiles in Preclinical Samples

Assessing metabolite profiles in preclinical samples is a critical step in drug development, providing insights into a compound's biotransformation, potential active or toxic metabolites, and species-specific metabolic pathways. For Capozide, this involves the analysis of both Captopril (B1668294) and Hydrochlorothiazide (B1673439) and their respective metabolites.

General Methodologies for Metabolite Profiling: Mass spectrometry (MS) and hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are predominantly employed for metabolite identification and quantification in biological matrices due to their high sensitivity and selectivity akjournals.comresearchgate.netijpras.comtandfonline.com. Other techniques include High-Performance Liquid Chromatography (HPLC) with various detectors (UV, fluorescence, electrochemical), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy redalyc.orgresearchgate.netpsu.edujst.go.jp.

Application to Captopril and Hydrochlorothiazide:

Captopril Metabolite Profiling: Captopril is known to be relatively unstable and can easily convert to its disulfide dimer and form conjugates with other thiols psu.edu. The S-methyl metabolite of captopril has been identified and quantified in human plasma using selected-ion monitoring gas chromatography-mass spectrometry nih.gov. LC-MS/MS methods are frequently used for captopril quantification in plasma, often involving protein precipitation as a simple and fast sample preparation technique japsonline.comresearchgate.net. Dithiothreitol (DTT) is sometimes used during sample preparation to revert disulfide dimers back to captopril and prevent further dimer formation japsonline.comhilarispublisher.com. Metabolomics studies have also been used to investigate changes in metabolite profiles induced by captopril treatment, which can contribute to biomarker identification for toxicological testing, such as nephrotoxicity researchgate.net.

Hydrochlorothiazide Metabolite Profiling: Hydrochlorothiazide is primarily eliminated unchanged by the kidney, with a negligible amount excreted as its hydrolysate, 2-amino-4-chloro-m-benzenedisulfonamide (ACBS) efda.gov.etfda.gov. This indicates that extensive metabolite profiling for hydrochlorothiazide might be less complex compared to drugs that undergo significant metabolism. However, analytical methods still need to be robust enough to quantify the parent drug in biological samples. LC-MS and LC-MS/MS are widely used for the quantitative estimation of hydrochlorothiazide in biological fluids like blood plasma, serum, and urine, both as a single entity and in combination with other drugs akjournals.comresearchgate.netnih.govresearchgate.net. Untargeted metabolomics using gas chromatography-time-of-flight mass spectrometry (GC-TOF MS) has also been applied to study hydrochlorothiazide's impact on metabolite profiles, identifying metabolites associated with blood pressure responses nih.gov.

Sample Preparation Techniques: Effective sample preparation is crucial for removing interfering matrix compounds and improving selectivity and sensitivity in bioanalytical procedures japsonline.com. Common techniques include:

Protein Precipitation (PP): A simple, fast, and cost-effective method, especially for large numbers of samples japsonline.comresearchgate.net.

Liquid-Liquid Extraction (LLE): Predominantly used for hydrochlorothiazide analysis akjournals.com.

Solid Phase Extraction (SPE): Also widely employed for both Captopril and Hydrochlorothiazide akjournals.comjapsonline.comresearchgate.net.

Quality Assurance and Validation Protocols for Analytical Methods in Non-Clinical Drug Development

Quality assurance (QA) and validation protocols are fundamental to ensuring the reliability, accuracy, and consistency of analytical data generated in non-clinical drug development. These protocols adhere to regulatory guidelines, such as those from the FDA and EMA researchgate.nettandfonline.com.

Key Validation Parameters: Bioanalytical method validation typically assesses several key parameters to confirm the method's suitability for its intended purpose researchgate.netresearchgate.netimpactfactor.org:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components, metabolites, impurities, or co-administered drugs researchgate.net. For this compound, this means distinguishing Captopril and Hydrochlorothiazide from each other and from their metabolites and matrix interferences.

Linearity: The ability of the analytical method to elicit test results that are directly proportional to the concentration of analyte in the sample within a given range japsonline.comresearchgate.nethilarispublisher.comresearchgate.net.

Accuracy: The closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found japsonline.comresearchgate.netresearchgate.net.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions japsonline.comresearchgate.netresearchgate.net. This includes intra-day (repeatability) and inter-day (intermediate precision) precision.

Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision (LLOQ), and the lowest concentration of analyte in a sample that can be detected, but not necessarily quantified (LOD) akjournals.comjapsonline.comresearchgate.netnih.govresearchgate.netuobaghdad.edu.iqresearchgate.net.

Recovery: The efficiency of the extraction procedure, expressed as the percentage of the known amount of analyte carried through the sample extraction and processing steps psu.edunih.govresearchgate.net.

Stability: The chemical stability of the analyte in a given matrix under specific conditions (e.g., short-term, long-term, freeze-thaw, processed sample stability) hilarispublisher.com.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters researchgate.net.

Specific Validation Findings for Captopril and Hydrochlorothiazide:

Captopril: LC-MS/MS methods for captopril in human plasma have demonstrated linearity over ranges such as 10–2000 ng/mL, with LLOQ values as low as 10 ng/mL japsonline.comresearchgate.net. Intra-day and inter-day precision and accuracy have been reported within acceptable limits (e.g., %CV less than 6% for LLOQ, and deviation values within ±15% of nominal values for other QC levels) japsonline.comresearchgate.net. Recovery rates typically range from 90% to 98% hilarispublisher.comresearchgate.net.

Hydrochlorothiazide: Analytical methods for hydrochlorothiazide, often in combination with other drugs, have been validated for linearity, precision, accuracy, and robustness akjournals.comresearchgate.netijpsm.com. For instance, methods show linearity over ranges like 0.01–0.1 mg/mL for hydrochlorothiazide researchgate.net, with reported LODs and LOQs in the nanogram per milliliter range nih.govuobaghdad.edu.iq. Recoveries often exceed 89% nih.gov.

Data Tables:

Table 1: Representative Bioanalytical Method Validation Parameters for Captopril in Plasma japsonline.comresearchgate.net

ParameterRange/Value
Linearity Range 10 – 2000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (% CV) 0.680 – 1.26%
Inter-day Precision (% CV) 2.72 – 5.73%
Intra-day Accuracy (% Nominal) 88.54 – 100.35%
Inter-day Accuracy (% Nominal) 89.48 – 108.89%
Recovery 90 – 98% researchgate.net
Sample Preparation Protein Precipitation (PP)
Analytical Technique UPLC-MS/MS

Table 2: Representative Bioanalytical Method Validation Parameters for Hydrochlorothiazide in Biological Samples nih.govresearchgate.netuobaghdad.edu.iq

ParameterRange/Value
Linearity Range 0.01 – 0.1 mg/mL researchgate.net; 5 – 150 µg/mL uobaghdad.edu.iq
Limit of Detection (LOD) 5.5 ng/mL nih.gov; 2.622 µg/mL uobaghdad.edu.iq
Limit of Quantification (LOQ) 18.2 ng/mL nih.gov; 7.97 µg/mL uobaghdad.edu.iq
Intra-day Precision (% CV) < 1.91% nih.gov
Inter-day Precision (% CV) < 1.38% nih.gov
Recovery > 89.0% nih.gov
Sample Preparation LLE, PP, SPE
Analytical Technique LC, LC-MS/MS, HPLC

These rigorous validation processes ensure that the analytical methods used for this compound (Captopril and Hydrochlorothiazide) in non-clinical studies yield reliable and accurate data, which is essential for informed decision-making in drug development.

Preclinical Drug Drug and Compound Compound Interactions

Mechanistic Investigations of Pharmacodynamic Interactions with Concomitant Preclinical Agents

Preclinical research into Capozide and its components focuses on the mechanisms by which its therapeutic effects can be altered by other agents. The primary components, captopril (B1668294) and hydrochlorothiazide (B1673439), have distinct but sometimes overlapping interaction pathways.

The interaction between the components of this compound and NSAIDs has been a subject of significant preclinical investigation. The primary mechanism of this interaction involves the inhibition of prostaglandin (B15479496) synthesis by NSAIDs. drugs.com Renal prostaglandins (B1171923) contribute to the antihypertensive effects of ACE inhibitors; their inhibition by NSAIDs can lead to an attenuation of the blood pressure-lowering effect. drugs.commedscape.com Furthermore, this combination may lead to a deterioration in renal function, particularly in models simulating volume depletion or pre-existing renal compromise. drugs.comdoctorabad.com

In vitro studies have also explored the direct chemical interaction between captopril and various NSAIDs. One study demonstrated that several NSAIDs, including diclofenac (B195802) sodium, flurbiprofen, and mefenamic acid, can bind to captopril, forming charge-transfer complexes. nih.gov This binding suggests a potential for reduced bioavailability of captopril when co-administered with these NSAIDs. nih.gov

Table 1: In Vitro Interaction Between Captopril and Various NSAIDs

NSAIDInteraction TypePotential ConsequenceReference
Diclofenac SodiumCharge-Transfer Complex FormationReduced Captopril Availability nih.gov
FlurbiprofenCharge-Transfer Complex FormationReduced Captopril Availability nih.gov
Mefenamic AcidCharge-Transfer Complex FormationReduced Captopril Availability nih.gov
MeloxicamCharge-Transfer Complex FormationReduced Captopril Availability nih.gov
Tiaprofenic AcidCharge-Transfer Complex FormationReduced Captopril Availability nih.gov

Both components of this compound can influence lithium pharmacokinetics, primarily by reducing its renal clearance. nih.gov Thiazide diuretics, like hydrochlorothiazide, increase the reabsorption of lithium along with sodium in the proximal tubules, which can lead to a significant increase in serum lithium concentrations. drugs.comdrugs.com

ACE inhibitors, including captopril, can also increase serum lithium levels. rxlist.com The proposed mechanism involves natriuresis secondary to the inhibition of aldosterone (B195564) and angiotensin II, which can reduce renal lithium clearance. drugs.comresearchgate.net The combined use of an ACE inhibitor and a thiazide diuretic may potentiate the risk of lithium toxicity. nih.govrxlist.com While the mechanisms are well-described, specific quantitative data from preclinical animal studies detailing the magnitude of this interaction are limited in the available literature. However, a retrospective clinical study found that adding an ACE inhibitor to stable lithium therapy resulted in a mean 26% decrease in lithium clearance and a 35% increase in steady-state serum lithium concentrations. drugs.com

Preclinical models suggest complex interactions between the components of this compound and other cardiovascular agents.

Beta-blockers: The addition of propranolol (B1214883) to captopril in a study produced no further decrease in blood pressure. nih.gov This suggests that the antihypertensive effect of beta-blockers might be blunted when angiotensin II formation is already inhibited by an ACE inhibitor. nih.gov In contrast, adding a diuretic to captopril leads to a dose-dependent fall in blood pressure. nih.gov

Calcium Channel Blockers: Co-administration of ACE inhibitors and calcium channel blockers may result in additive hypotensive effects. drugs.com Studies comparing the combination of captopril with a diuretic versus captopril with a calcium antagonist (like verapamil (B1683045) or nitrendipine) found that both combinations were effective in lowering blood pressure. nih.gov This suggests that the antihypertensive efficacy of captopril can be enhanced by calcium antagonists, providing an alternative to diuretic combinations. nih.gov

Other Antihypertensives: Agents that cause renin release, such as other diuretics, can augment the effect of captopril by further activating the renin-angiotensin-aldosterone system that captopril then inhibits. nih.govdrugs.com Agents affecting sympathetic activity, such as ganglionic or adrenergic neuron blocking agents, should also be used with caution as the sympathetic nervous system may be important in blood pressure support in subjects receiving captopril. nih.govdrugs.com

In Vitro and In Vivo Models for Assessing Interaction Potentials

A variety of preclinical models are employed to assess the potential for drug-drug interactions, including those relevant to cardiovascular agents like this compound.

In Vitro Models:

Cell-Based Assays: Recombinant ion channels expressed in cell lines are used to screen for effects on cardiac electrical activity. criver.com For example, assays for the human Ether-a-go-go-Related Gene (hERG) potassium channel are standard for assessing proarrhythmic risk. criver.comopenaccesspub.org

Engineered Tissues: Three-dimensional cardiac tissue models, often using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), aim to replicate the physiological conditions of the human myocardium. nih.gov These models can be used for compound testing and identifying cardiotoxicity early in development. openaccesspub.orgnih.gov

Vasculature-on-a-Chip: These microfluidic devices can recapitulate in vivo drug-tissue interactions in an in vitro setting, allowing for the identification of drug candidates that may induce vascular injury before animal testing. nih.gov

In Vivo Models:

Rodent Models: Mice and rats are widely used in cardiovascular research and for assessing drug-drug interactions due to their well-characterized physiology and the availability of genetic manipulation tools. nih.govijrpc.com Hypertensive animal models, such as dogs with cellophane-wrapped kidneys, have been used to study the antihypertensive effects of captopril. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Models: Animal PK/PD models are essential for selecting dose regimens and translating preclinical findings to clinical scenarios. oup.com These models help researchers understand the relationship between drug concentration and its pharmacological effect, which is critical for predicting interaction outcomes. semanticscholar.org

The selection of an appropriate animal model is crucial and is often based on similarities to human physiology in the absorption, distribution, metabolism, and excretion (ADME) processes relevant to the drugs being studied. semanticscholar.orgbenthamdirect.com

Table 2: Preclinical Models for Assessing Cardiovascular Drug Interactions

Model TypeSpecific ExamplePurpose in DDI AssessmentReference
In VitrohERG Channel AssaysScreening for proarrhythmic potential (QT prolongation) criver.comopenaccesspub.org
Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)Modeling cardiac diseases and testing for cardiotoxicity nih.govresearchgate.net
Engineered Cardiac TissuesReplicating 3D myocardial structure for functional testing nih.gov
In VivoRodent Models (Rats, Mice)General safety, efficacy, and PK/PD interaction studies nih.govijrpc.com
Canine Hypertensive ModelsStudying antihypertensive efficacy and interactions nih.gov

Emerging Research Avenues and Future Directions in Preclinical Captopril Hydrochlorothiazide Studies

Application of Systems Biology and Omics Technologies in Mechanistic Discovery

The integration of systems biology and various "omics" technologies is revolutionizing the mechanistic discovery phase of preclinical studies for compounds like captopril (B1668294) and hydrochlorothiazide (B1673439). Omics technologies, encompassing genomics, transcriptomics, proteomics, metabolomics, and fluxomics, offer a comprehensive molecular perspective of biological systems, moving beyond traditional reductionist approaches researchgate.netnih.gov. This holistic view facilitates the development of computational and mathematical models that enable a deeper understanding of entire biological systems researchgate.net.

The convergence of these integrated "omics" datasets is pivotal for generating detailed knowledge and is instrumental in advancing the field of precision medicine researchgate.netamazonaws.com. For instance, genomic advancements are providing critical insights into the underlying mechanisms of blood pressure variability and identifying novel therapeutic targets ahajournals.org. Pharmacogenomic studies, specifically, have been employed to investigate the genetic underpinnings of interindividual variations in response to existing therapeutics, including hydrochlorothiazide ahajournals.org. A notable example is the Pharmacogenomic Evaluation of Antihypertensive Responses (PEAR) study, which explored the genetic contribution to the variable blood pressure response to hydrochlorothiazide. This study revealed that genetic risk scores were significantly associated with the blood pressure-lowering response to hydrochlorothiazide ahajournals.org.

Compound NamePubChem CIDDrug ClassMechanism of Action (Preclinical Focus)
Captopril44093 mims.comuni.lufishersci.beguidetopharmacology.orgciteab.comACE inhibitor rxlist.comhealthwire.pkhpra.ieCompetitively inhibits ACE, preventing conversion of angiotensin I to angiotensin II, leading to vasodilation rxlist.comhealthwire.pkhpra.iemims.com. Also increases plasma renin activity and reduces aldosterone (B195564) secretion mims.com.
Hydrochlorothiazide3639 mims.comnih.govuni.luguidetopharmacology.orgnih.govThiazide diuretic rxlist.comhealthwire.pkhpra.ieInhibits sodium reabsorption in distal tubules, increasing excretion of water, sodium, potassium, and hydrogen ions healthwire.pkmims.com.
DrugGenetic Risk Score Association with BP-lowering Response (P-value)
Hydrochlorothiazide (Systolic Blood Pressure)0.0006 ahajournals.org
Hydrochlorothiazide (Diastolic Blood Pressure)0.0003 ahajournals.org

Computational Chemistry and Molecular Modeling for Target Identification and Ligand Design

Computational chemistry has emerged as a fundamental pillar in modern drug discovery, significantly enhancing the efficiency and effectiveness of the drug development process bioscipublisher.com. This field encompasses a diverse array of methods, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationships (QSAR) bioscipublisher.comresearchgate.netnih.gov. These computational tools are employed to predict interactions between drugs and their biological targets, optimize lead compounds, and accurately assess drug-target affinities bioscipublisher.com.

Refinement of Preclinical Models for Enhanced Translational Fidelity

The refinement of preclinical models is a critical area of focus aimed at enhancing the translational fidelity of research findings, ensuring that insights gained in early-stage studies are more accurately predictive of clinical outcomes zu.edu.pkmuni.czzu.edu.pkaltibri.edu.pk. Preclinical studies are indispensable for the rigorous selection and optimization of drug candidates before their progression to clinical trials nih.gov.

Innovations in pharmaceutical formulation, such as the development of novel solid dispersions of captopril and hydrochlorothiazide, are being explored to improve dissolution characteristics bookpi.org. Such advancements can directly impact the in vitro and in vivo performance of these compounds in preclinical evaluations. Animal models continue to be vital in understanding the physiological effects of drug combinations like captopril-hydrochlorothiazide. For instance, studies using spontaneously hypertensive rats (SHR) and Wistar Kyoto (WKY) rats have investigated captopril's influence on blood pressure, as well as on plasma concentrations of Angiotensin II (Ang II) and Angiotensin-(1-7) researchgate.net. These preclinical in vivo models, coupled with advanced technology platforms, are integral to comprehensive preclinical research medicilon.com.

Exploration of Novel Preclinical Research Applications Beyond Primary Physiological Systems

Preclinical research into captopril-hydrochlorothiazide extends beyond their primary application in blood pressure regulation to explore novel therapeutic applications and deeper physiological mechanisms. The renin-angiotensin-aldosterone system (RAAS), which is the target of captopril, is known to play multifaceted roles not limited to blood pressure control, but also encompassing cardiovascular remodeling and inflammatory processes nih.gov. Emerging research continues to uncover intricate molecular and cellular mechanisms of Angiotensin II and its associated signaling pathways that operate independently of their established roles in blood pressure regulation nih.gov.

The identification of the ACE2-angiotensin-(1-7)-Mas axis as a potential target for new cardiovascular drugs signifies a broader scope for RAAS modulation in therapeutic development researchgate.net. Furthermore, genomic science is actively contributing to the creation of novel antihypertensive therapeutics that delve beyond conventional mechanisms ahajournals.org. Promising new approaches in this area include cGMP augmentation, the development of aldosterone synthase inhibitors, and angiotensinogen (B3276523) blockade through silencing RNA and antisense therapies ahajournals.org. While these are broader therapeutic strategies, they represent a shift towards exploring deeper molecular targets and pathways, moving beyond the primary physiological system of blood pressure regulation. Additionally, preclinical studies have investigated the synergistic effects of captopril and hydrochlorothiazide in specific patient populations, such as low-renin hypertensive black patients. These studies have shown advantages beyond general blood pressure reduction, including beneficial impacts on metabolic parameters like reductions in supplemental potassium administration and hydrochlorothiazide-induced hyperglycemia, highlighting an expansion into broader physiological systems nih.gov.

Q & A

Q. How should researchers structure the "Methods" section of a this compound-related manuscript to enhance reproducibility?

  • Methodological Guidance : Follow CONSORT or STROBE guidelines. Detail batch numbers for generic captopril/hydrochlorothiazide, assay validation protocols (e.g., HPLC for plasma levels), and ethical approval IDs. Use supplementary tables for raw pharmacokinetic/dynamic data .

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